![molecular formula C11H15NO4S B7568287 2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid, commonly referred to as BMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMA is a sulfonylurea derivative and has a molecular weight of 277.36 g/mol. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
BMA works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and the subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin from the beta cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
BMA has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BMA has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMA is its ability to stimulate insulin secretion and improve insulin sensitivity, which makes it a useful tool for studying glucose homeostasis. BMA has also been shown to have anti-inflammatory and antioxidant properties, which makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of BMA is its potential toxicity, which needs to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of BMA. One area of interest is the potential use of BMA in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the potential use of BMA in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the potential toxicity of BMA and to identify any potential side effects. Additionally, the mechanism of action of BMA needs to be further elucidated to better understand its effects on glucose homeostasis, inflammation, and oxidative stress.
Synthesemethoden
BMA can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by reaction with 2-methylpropanoic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
BMA has been extensively studied for its potential applications in scientific research. It has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. BMA has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,10(13)14)12(3)17(15,16)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPGJNYZYPZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

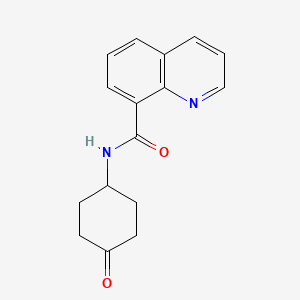
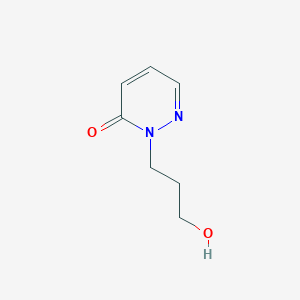
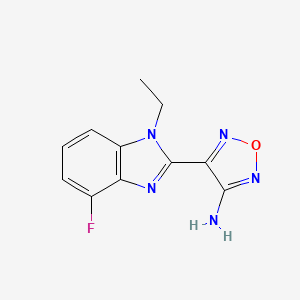
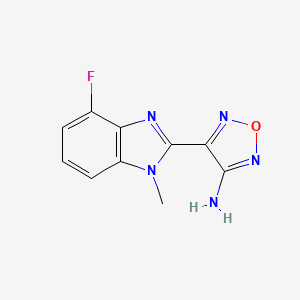
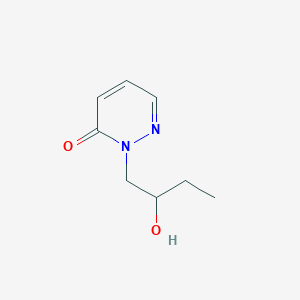
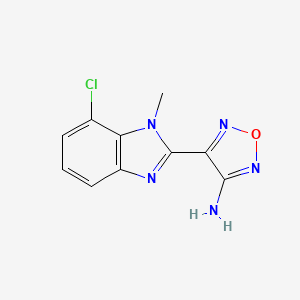
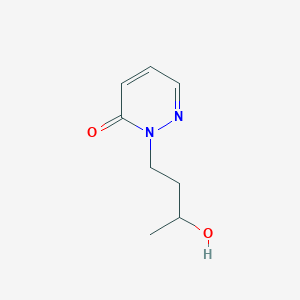
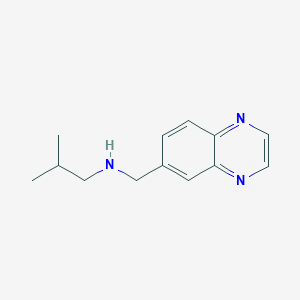
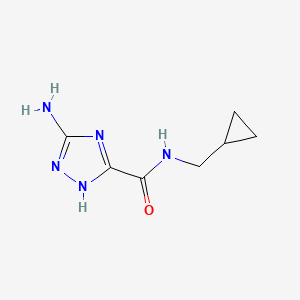
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
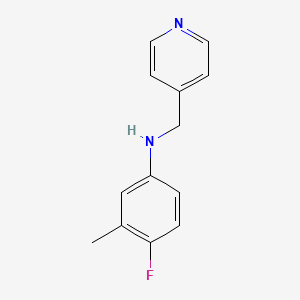
![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)